molecular formula C12H14N2 B11945982 3,4,4-Trimethyl-5-phenyl-4H-pyrazole CAS No. 30169-46-1

3,4,4-Trimethyl-5-phenyl-4H-pyrazole

Cat. No.: B11945982
CAS No.: 30169-46-1
M. Wt: 186.25 g/mol
InChI Key: UPLOVBMAYBTYAQ-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a heterocyclic organic compound with the molecular formula C12H14N2. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with acetylenic ketones. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyl-5-phenyl-4H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4,4-Trimethyl-5-phenyl-4H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4-Trimethyl-5-phenyl-4H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

30169-46-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3,4,4-trimethyl-5-phenylpyrazole

InChI

InChI=1S/C12H14N2/c1-9-12(2,3)11(14-13-9)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

UPLOVBMAYBTYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C1(C)C)C2=CC=CC=C2

Origin of Product

United States

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